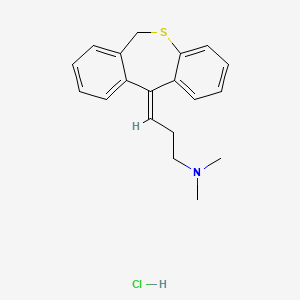
Dosulepin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is known for its anxiolytic properties and is used in several European and South Asian countries, as well as Australia, South Africa, and New Zealand . Dosulepin hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has additional properties such as antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .
Méthodes De Préparation
The synthesis of dosulepin hydrochloride involves several steps, including the formation of the dibenzo[b,e]thiepin ring system. One common method involves the reaction of 3-chloropropylamine with 11-chlorodibenzo[b,e]thiepin to form the intermediate, which is then subjected to N-methylation to yield dosulepin. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification and validation .
Analyse Des Réactions Chimiques
Dosulepin hydrochloride undergoes various chemical reactions, including:
Oxidation: Dosulepin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dosulepin to its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Applications De Recherche Scientifique
Dosulepin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter levels and receptor binding.
Medicine: Primarily used in the treatment of depression and anxiety disorders. .
Industry: Employed in the pharmaceutical industry for the development of antidepressant formulations.
Mécanisme D'action
Dosulepin hydrochloride exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the availability of these neurotransmitters in the central nervous system. It also has anticholinergic, antihistamine, and central sedative properties, which contribute to its overall pharmacological profile . The molecular targets include serotonin and norepinephrine transporters, as well as various receptors such as histamine H1, adrenergic, and muscarinic receptors .
Comparaison Avec Des Composés Similaires
Dosulepin hydrochloride is similar to other tricyclic antidepressants such as amitriptyline, doxepin, and clomipramine. it is unique in its combination of serotonin-norepinephrine reuptake inhibition and additional receptor-blocking properties. This makes it particularly effective for patients who do not respond to other antidepressants . Similar compounds include:
Amitriptyline: Another TCA with similar efficacy but different side effect profile.
Doxepin: Known for its strong antihistamine properties.
Clomipramine: Primarily used for obsessive-compulsive disorder.
This compound’s unique pharmacological profile and broad range of applications make it a valuable compound in both clinical and research settings.
Propriétés
Numéro CAS |
25627-39-8 |
|---|---|
Formule moléculaire |
C19H22ClNS |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; |
Clé InChI |
XUPZAARQDNSRJB-CULRIWENSA-N |
SMILES isomérique |
CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)
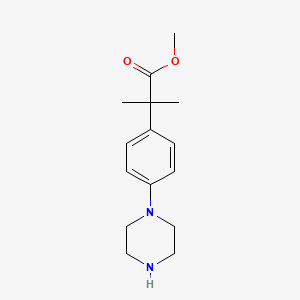
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B15130998.png)

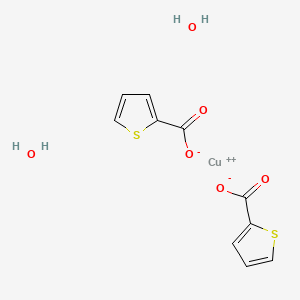
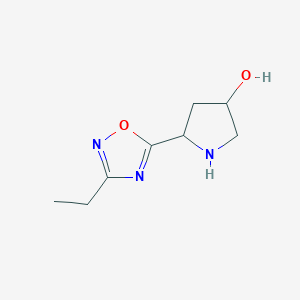

![6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-](/img/structure/B15131018.png)
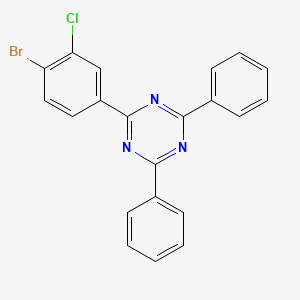
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
